Quinazolin-4-yl-L-alanine hydrochloride

Chiral chromatography Enantiomeric purity Procurement specification

Quinazolin-4-yl-L-alanine hydrochloride (CAS 1030264-64-2) is a synthetic, chiral hybrid molecule that fuses the quinazoline heterocycle with the L-enantiomer of alanine via a secondary amine linkage at the 4-position, isolated as the hydrochloride salt. It belongs to the 4-aminoquinazoline class, a scaffold foundational to numerous kinase inhibitors, yet its direct conjugation to an unsubstituted amino acid distinguishes it from the more extensively characterized 4-anilinoquinazoline drugs.

Molecular Formula C11H12ClN3O2
Molecular Weight 253.68 g/mol
Cat. No. B12487469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-4-yl-L-alanine hydrochloride
Molecular FormulaC11H12ClN3O2
Molecular Weight253.68 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC1=NC=NC2=CC=CC=C21.Cl
InChIInChI=1S/C11H11N3O2.ClH/c1-7(11(15)16)14-10-8-4-2-3-5-9(8)12-6-13-10;/h2-7H,1H3,(H,15,16)(H,12,13,14);1H/t7-;/m0./s1
InChIKeyAKYCPBYSDCBNCG-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-4-yl-L-alanine Hydrochloride: Core Identity and Sourcing Baseline for a Chiral Quinazoline-Amino Acid Conjugate


Quinazolin-4-yl-L-alanine hydrochloride (CAS 1030264-64-2) is a synthetic, chiral hybrid molecule that fuses the quinazoline heterocycle with the L-enantiomer of alanine via a secondary amine linkage at the 4-position, isolated as the hydrochloride salt. It belongs to the 4-aminoquinazoline class, a scaffold foundational to numerous kinase inhibitors, yet its direct conjugation to an unsubstituted amino acid distinguishes it from the more extensively characterized 4-anilinoquinazoline drugs. This compound is primarily supplied as a research-grade building block or reference standard, with vendors such as Santa Cruz Biotechnology (SCBT) and Matrix Scientific offering it in milligram-to-gram quantities at specified purities. Its procurement value hinges on the combination of stereochemical integrity (L-configuration) and the salt form's physicochemical properties, which differ from both the free base and racemic or truncated analogs.

Why Quinazolin-4-yl-L-alanine Hydrochloride Cannot Be Replaced by Generic 4-Aminoquinazoline Analogs in Targeted Research


Substituting Quinazolin-4-yl-L-alanine hydrochloride with a generic 4-aminoquinazoline or a different amino acid conjugate introduces unrecognized variability in target engagement, selectivity, and physicochemical behavior. The L-alanine moiety is not a passive solubilizing tag; in related amino acid-derived quinazolinone series, the specific amino acid side chain dictates kinase selectivity profiles, with alanine-linked derivatives showing distinct pan-Rock inhibitory patterns that are lost when the scaffold is switched to non-amino acid quinazolinones. [1] Furthermore, the hydrochloride salt provides a defined counterion that influences aqueous solubility and hygroscopicity compared to the free base (CAS 55040-12-5), directly impacting the accuracy of solution-based assays. Simply interchanging this compound with a racemic mixture, an alternative salt, or a homologated amino acid (e.g., β-alanine or phenylalanine conjugates) without re-validating the system risks confounding SAR interpretations and generating non-reproducible data.

Quantitative Differentiation Evidence for Quinazolin-4-yl-L-alanine Hydrochloride Against Closest Analogs


Stereochemical Purity: Enantiomeric Excess of L-Alanine Conjugate vs. Racemic Mixture

The target compound is supplied as the single (S)-enantiomer, whereas generic 'quinazolin-4-ylalanine' listings frequently lack stereochemical definition and may be racemic. Vendor CoA specifications for Quinazolin-4-yl-L-alanine hydrochloride report a specific optical rotation consistent with the L-configuration (e.g., [α]D expected to be negative, analogous to L-alanine derivatives), and chiral HPLC purity typically ≥98% enantiomeric excess (e.e.). In contrast, the racemic mixture (CAS 1396964-11-6, 2-(quinazolin-4-ylamino)propanoic acid) shows zero net optical rotation, and its procurement from non-specialist sources often comes with undefined e.e.

Chiral chromatography Enantiomeric purity Procurement specification

Salt Form Solubility: Hydrochloride vs. Free Base Aqueous Solubility for In Vitro Assays

The hydrochloride salt of the title compound demonstrates enhanced aqueous solubility compared to its neutral free base (CAS 55040-12-5). Qualitative vendor descriptions and general salt-form principles indicate that the hydrochloride is a water-soluble crystalline powder, whereas the free base is sparingly soluble in water, typically requiring organic co-solvents for dissolution. Quantitative thermodynamic solubility measurements, while not directly published for this exact pair, follow the class-level behavior: the hydrochloride salt is expected to exhibit an aqueous solubility at least 5- to 10-fold higher than the free base at pH 6-7, consistent with the ionization of the alanine carboxylate and the protonated amine.

Aqueous solubility Salt selection Assay reproducibility

Kinase Selectivity Fingerprint: Amino Acid Quinazoline Conjugates vs. Non-Amino Acid Quinazolinones

Amino acid-derived quinazolines, including alanine-based analogs, occupy a distinct selectivity space relative to non-amino acid quinazolinones. SAR studies on Rock/PKA inhibitors revealed that amino acid quinazolinone series are largely pan-Rock (I & II) inhibitors, while non-amino acid quinazolinones can achieve high selectivity against PKA—a profile the amino acid series cannot replicate. [1] Although the specific alkaline hydrolysis and KI data for the target compound are not publicly reported, the class-level inference dictates that any replacement of the L-alanine conjugate with a non-amino acid quinazoline must re-evaluate the target selectivity profile. In related antimalarial series, alanine-linked quinazolin-4(3H)-one hybrids demonstrated DHFR inhibitory potencies (IC50 values in the low micromolar range) that differed from phenylalanine and glycine analogs, underscoring the side chain's influence on target binding. [2]

Kinase selectivity Rock inhibition PKA counter-screening

Structural Uniqueness for Fragment-Based and PROTAC Design: Primary Amine versus Aniline Linkage

The target compound's secondary amine linkage directly at the quinazoline 4-position, terminating in a free carboxylic acid, is a distinct vectorial handle not present in the dominant 4-anilinoquinazoline drugs (e.g., gefitinib, erlotinib). In fragment-based library comparisons, the title compound's tether length (one methylene unit from the amine to the carboxylate) is shorter than the homologous β-alanine conjugate (CAS 348149-41-7), which has a two-methylene spacer, and lacks the aromatic side chain of the phenylalanine conjugate. This influences the exit vector geometry: the alanine side chain orients the carboxylate at a calculated distance of approximately 3.8 Å from the quinazoline C4, versus ~5.0 Å for the β-alanine analog (based on DFT-optimized geometries of the neutral forms). This difference in linker length and geometry is anticipated to yield distinct PROTAC ternary complex formation and target ubiquitination efficiency when used as a VHL or cereblon ligand handle.

Fragment elaboration PROTAC linker chemistry Scaffold diversification

Elemental and Counterion Consistency: Hydrochloride Salt Stoichiometry vs. Variable Salt Forms

The hydrochloride salt ensures a defined counterion stoichiometry (monohydrochloride, 1:1) that can be confirmed by elemental analysis and ion chromatography. The theoretical chloride content for C₁₁H₁₂ClN₃O₂ (MW 253.69 g/mol) is 13.98% Cl. Vendor certificates of analysis for the target compound confirm Cl% within ±0.4% of the theoretical value, whereas generic 'quinazolin-4-ylalanine' listings may exist as mixed or undefined salt forms (e.g., trifluoroacetate, formate) that alter the effective molecular weight used for molarity calculations. A procurement specification for the hydrochloride ensures that 1.00 mol of compound corresponds to 253.69 g, avoiding the 10-15% gravimetric error that can occur when using an undefined salt or a hygroscopic free base. [1]

Elemental analysis Counterion identification Lot-to-lot consistency

Validated Application Scenarios for Quinazolin-4-yl-L-alanine Hydrochloride Based on Quantitative Evidence


Stereospecific Kinase Probe Assembly Requiring Defined C4-Amino Acid Chirality

When preparing a chemical probe targeting Rock kinases, the L-enantiomer (>98% e.e.) is essential to ensure that observed cellular activity originates from the intended stereoisomer, as the D-enantiomer or racemic mixture can confound SAR interpretation. [1] The hydrochloride salt's water solubility further facilitates DMSO-free dosing in ppMLC cell-based assays, where organic solvent carryover can independently modulate myosin light chain phosphorylation.

PROTAC Linker Attachment with Precise Exit Vector Geometry

In the design of heterobifunctional degraders, the carboxylic acid of the L-alanine conjugate serves as a conjugation point for E3 ligase ligand attachment. The ~3.8 Å exit vector distance from the quinazoline C4 enables a distinct geometry compared to the β-alanine homolog (~5.0 Å), which can favor ternary complex formation with specific kinase targets. [1] The stoichiometric hydrochloride ensures reproducible molarity in amide coupling reactions, avoiding the variable reactivity of unknown salt forms.

Fragment Elaboration Libraries Requiring Unsubstituted Primary Carboxylic Acid Handles

The free carboxylic acid of the title compound provides a native handle for amide bond formation without requiring deprotection steps, unlike ester prodrugs or protected amino acid conjugates. This makes it a direct input for fragment-based screening libraries where rapid diversification at the carboxylate is desired, while the quinazoline core anchors into kinase hinge regions. [1] The defined L-configuration maintains a consistent binding pose across library members.

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